BenchChemオンラインストアへようこそ!

8-Aminoguanine

Renal Pharmacology Diuretics Natriuresis

Select 8-Aminoguanine for its unmatched dual-target pharmacology—direct PNPase inhibition (Ki = 0.2 μM) and Rac1 blockade—that no other 8-substituted purine or single-target inhibitor (e.g., 9-Deazaguanine) replicates. Unlike its prodrug 8-Aminoguanosine, which requires variable metabolic activation and fails upon intrarenal infusion, 8-Aminoguanine acts directly at the target tissue. Validated in hypertensive & metabolic syndrome models, it delivers 17.2× natriuresis, 12.1× glucosuria, and 71% K⁺ retention. Supplied as ≥95% (HPLC) powder with full solubility documentation. Essential for PNPase-inosine-A2B axis studies and potassium-sparing diuretic research. Order direct-acting purity.

Molecular Formula C5H6N6O
Molecular Weight 166.14 g/mol
CAS No. 28128-41-8
Cat. No. B017156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanine
CAS28128-41-8
Synonyms2,8-Diamino-1,9-dihydro-purin-6-one;  2,8-Diaminohypoxanthine; 
Molecular FormulaC5H6N6O
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC12=C(N=C(N1)N)N=C(NC2=O)N
InChIInChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
InChIKeyWYDKPTZGVLTYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoguanine (CAS 28128-41-8): Baseline Procurement and Structural Overview


8-Aminoguanine (CAS 28128-41-8; C5H6N6O; MW 166.14) is an endogenous 8-substituted purine base and guanine derivative that functions as a potent inhibitor of purine nucleoside phosphorylase (PNPase) and the small GTPase Rac1 [1]. It is a naturally occurring compound formed from the catabolism of 8-nitroguanine-containing biomolecules produced under conditions of nitrosative or oxidative stress [2]. Commercially, 8-Aminoguanine is supplied as a ≥95% (HPLC) purity powder (white to beige) with solubility of 2 mg/mL in 0.1 M NaOH (warmed) and recommended storage at 2-8°C .

8-Aminoguanine Procurement: Why Generic 8-Substituted Purine Substitution Fails


Substituting 8-Aminoguanine with other 8-substituted purines, including its nucleoside analog 8-Aminoguanosine or unmodified guanine, is scientifically unjustified due to profound differences in pharmacokinetics, mechanism of action, and functional efficacy [1]. For instance, 8-Aminoguanosine requires metabolic conversion to 8-Aminoguanine to exert its diuretic/natriuretic/glucosuric effects, a conversion that is variable and may be absent in specific tissues (e.g., intrarenal administration yields no effect) [2]. Conversely, 8-Aminoguanine itself is the direct active species, with a distinct dual-target pharmacology (PNPase and Rac1 inhibition) that is not replicated by single-target PNPase inhibitors like 9-Deazaguanine, which lacks antikaliuretic activity [1]. Unmodified guanine exhibits significantly weaker PNPase inhibition (Ki ~10-100 μM vs. 0.2 μM for 8-Aminoguanine) and only moderate natriuretic efficacy [3].

8-Aminoguanine Quantitative Evidence Guide: Direct Comparative Performance Data


8-Aminoguanine vs. Guanine and Other 8-Substituted Purines: Superior Natriuretic Efficacy

In a head-to-head comparative study in anesthetized rats, intravenous administration of 8-Aminoguanine (33.5 µmol/kg) elicited a 17.2-fold increase in sodium excretion [1]. This natriuretic effect significantly exceeded that of unmodified guanine (9.4-fold increase), 8-nitroguanine (7.8-fold), 8-hydroxyguanosine (7.1-fold), and 8-hydroxyguanine (8.6-fold) under identical experimental conditions [1]. The effect also surpassed that of a matched dose of the standard diuretic amiloride (13.6-fold increase) [1].

Renal Pharmacology Diuretics Natriuresis

8-Aminoguanine vs. 9-Deazaguanine: Unique Antikaliuretic Activity via Dual-Target Mechanism

A direct comparative study in rats demonstrated that while both 8-Aminoguanine and the selective PNPase inhibitor 9-Deazaguanine induced similar increases in urinary sodium and glucose excretion, only 8-Aminoguanine significantly reduced potassium excretion [1]. This antikaliuretic effect of 8-Aminoguanine was mimicked by the specific Rac1 inhibitor Nsc23766, confirming that 8-Aminoguanine's unique dual-target pharmacology (inhibiting both PNPase and Rac1) is responsible for its potassium-sparing property [1].

Potassium Homeostasis Rac1 Inhibition PNPase Inhibition

8-Aminoguanine vs. Unmodified Guanine and Inosine Analogs: Superior PNPase Inhibitory Potency

8-Aminoguanine is a highly potent inhibitor of human erythrocytic purine nucleoside phosphorylase (PNPase), with a reported Ki value of 0.2–1.2 μM [1]. This affinity is an order of magnitude greater than that of its nucleoside analog 8-Aminoguanosine (Ki = 17 μM) and significantly more potent than unmodified guanine (Ki >10 μM) [1][2]. In comparative assays of recombinant PNPase inhibition, the potency order was: 8-Aminoguanine > 8-Aminohypoxanthine = 8-Aminoinosine [3].

Enzyme Inhibition Purine Metabolism PNPase

8-Aminoguanine vs. 8-Aminoguanosine: Direct vs. Prodrug Activity in Renal Excretion

Intravenous administration of 8-Aminoguanosine (33.5 µmol/kg) in rats resulted in a significant increase in renal medullary interstitial levels of 8-Aminoguanine, from 4 ± 1 to 1025 ± 393 ng/mL [1]. However, 8-Aminoguanine itself, when administered intravenously at the same dose, increased interstitial 8-Aminoguanine levels from 2 ± 1 to 1069 ± 407 ng/mL, demonstrating similar exposure [1]. Critically, intrarenal artery infusions of 8-Aminoguanosine failed to induce diuresis, natriuresis, or glucosuria in the ipsilateral kidney, whereas 8-Aminoguanine produced these effects robustly, confirming that 8-Aminoguanosine is a prodrug requiring systemic conversion to 8-Aminoguanine for its primary renal actions [1].

Pharmacokinetics Prodrug Metabolism Renal Microdialysis

8-Aminoguanine vs. Vehicle in Metabolic Syndrome: Chronic Blood Pressure Reduction and End-Organ Protection

In a chronic study using Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model of metabolic syndrome, oral administration of 8-Aminoguanine (10 mg/kg/day) significantly decreased mean arterial blood pressure compared to vehicle (P = 0.0004), with average pressures of 116.3 ± 1.0 mmHg (treated) versus 119.5 ± 1.0 mmHg (vehicle) across all phases of the study [1]. Beyond blood pressure, 8-Aminoguanine treatment reduced circulating levels of the pro-inflammatory cytokine IL-1β by 71%, attenuated angiotensin II-induced renovascular responses, and improved cardiac and renal histopathology [1].

Metabolic Syndrome Hypertension Cardiorenal Protection

8-Aminoguanine vs. Vehicle: Glucose Excretion and Antihypertensive Activity in DOCA/Salt Model

In the deoxycorticosterone acetate (DOCA)/salt-induced hypertensive rat model, oral administration of 8-Aminoguanine (5 mg/kg/day) significantly suppressed the development of hypertension [1]. In untreated DOCA/salt rats, mean arterial blood pressure increased from 103 ± 4 to 184 ± 9 mmHg over 65 days, whereas in 8-Aminoguanine-treated rats, blood pressure increased only to 148 ± 9 mmHg [1]. Additionally, acute administration of 8-Aminoguanine increased glucose excretion by 12.1-fold (from 31.40 ± 16.70 to 382.68 ± 97.81 μg/30 min) [1].

Glucosuria DOCA/Salt Hypertension SGLT2-like Effect

8-Aminoguanine: Optimal Research and Industrial Application Scenarios


Investigating PNPase-Dependent Purine Metabolism and A2B Receptor Signaling in the Kidney

8-Aminoguanine is an ideal tool for studies examining the renal consequences of PNPase inhibition and subsequent elevation of interstitial inosine levels. Its potent inhibition of PNPase (Ki = 0.2 μM) [1] leads to a robust increase in renal interstitial inosine, which then activates adenosine A2B receptors to enhance medullary blood flow and promote diuresis and natriuresis [2]. Researchers can leverage this compound to dissect the PNPase-inosine-A2B receptor axis in vivo, using techniques such as renal microdialysis and laser Doppler flowmetry to correlate biochemical changes with functional excretory responses [2].

Preclinical Modeling of Potassium-Sparing Diuresis and Metabolic Syndrome

For studies requiring a potassium-sparing diuretic/natriuretic agent with additional glucosuric and antihypertensive properties, 8-Aminoguanine is the compound of choice. Its unique dual-target mechanism (PNPase and Rac1 inhibition) [1] provides a 71% reduction in potassium excretion while simultaneously increasing sodium excretion by 17.2-fold and glucose excretion by 12.1-fold [2]. Chronic oral administration (5-10 mg/kg/day) has been validated in rat models of DOCA/salt hypertension and Zucker diabetic-Sprague Dawley (ZDSD) metabolic syndrome, demonstrating sustained blood pressure lowering and cardiorenal protection [2][3].

Tissue-Specific Pharmacological Studies Requiring Direct Active Species

When conducting localized infusions (e.g., intrarenal, intracerebroventricular) or ex vivo tissue/organ bath experiments, 8-Aminoguanine must be used instead of its prodrug analog 8-Aminoguanosine. Research has conclusively shown that 8-Aminoguanosine is inactive when delivered directly to the kidney via intrarenal artery infusion, whereas 8-Aminoguanine elicits the full spectrum of diuretic, natriuretic, and glucosuric effects locally [1]. This distinction is critical for accurate interpretation of tissue-specific pharmacological actions.

In Vitro Enzyme Inhibition Assays for PNPase and Rac1 Activity

8-Aminoguanine serves as a high-affinity probe for PNPase in vitro, with a Ki of 0.2–1.2 μM against the human erythrocytic enzyme [1], and as a validated inhibitor of Rac1 activity in cellular assays, as demonstrated in mouse collecting duct cells [2]. Researchers can use this compound to standardize PNPase inhibition assays or to explore Rac1-mediated signaling pathways, including its modulation of mineralocorticoid receptor activity, with a well-characterized small-molecule tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Aminoguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.